molecular formula C10H14N5O9P B056964 [(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 119269-31-7

[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Cat. No. B056964
M. Wt: 379.22 g/mol
InChI Key: BUBORJWOHDEIGW-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is a nucleotide analog that has been widely used in scientific research. It is a synthetic compound that mimics the structure of natural nucleotides and can be incorporated into DNA and RNA molecules. The unique properties of this molecule make it an important tool for studying various biological processes, including DNA replication, transcription, and translation.

Mechanism Of Action

[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate works by mimicking the structure of natural nucleotides and being incorporated into DNA and RNA molecules. Once incorporated, it can affect the function of the nucleic acid molecule by interfering with its replication, transcription, or translation. It can also act as a competitive inhibitor of enzymes involved in nucleic acid synthesis.

Biochemical And Physiological Effects

[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate has several biochemical and physiological effects. It can cause DNA damage and induce apoptosis in cancer cells. It can also inhibit viral replication by interfering with the synthesis of viral DNA or RNA. Additionally, it can affect the immune system by modulating the expression of cytokines and chemokines.

Advantages And Limitations For Lab Experiments

The advantages of using [(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate in lab experiments include its ability to mimic natural nucleotides and its versatility in studying various biological processes. However, its use is limited by its potential toxicity and the need for specialized equipment and expertise in its synthesis and handling.

Future Directions

Future research directions for [(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate include exploring its potential as an antiviral and anticancer agent. It could also be used to investigate the effects of mutations on DNA and RNA synthesis and to develop new drugs that target these processes. Additionally, it could be used to study the mechanisms of action of various enzymes involved in nucleic acid synthesis and to develop new methods for DNA and RNA sequencing.

Synthesis Methods

The synthesis of [(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate involves several steps. The starting materials are commonly available and include purine nucleobases, ribose, and phosphate groups. The synthesis typically involves protecting the reactive functional groups and then selectively removing the protecting groups to form the desired product.

Scientific Research Applications

[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate has found numerous applications in scientific research. It is often used as a substrate for enzymes involved in DNA and RNA synthesis, such as DNA polymerases and RNA polymerases. It can also be used to study the effects of mutations on DNA replication and transcription. Additionally, it has been used to investigate the mechanisms of action of various antiviral and anticancer drugs.

properties

CAS RN

119269-31-7

Product Name

[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C10H14N5O9P

Molecular Weight

379.22 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-1H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H14N5O9P/c11-10-12-7-4(8(18)13-10)15(19)2-14(7)9-6(17)5(16)3(24-9)1-23-25(20,21)22/h2-3,5-6,9,16-17H,1H2,(H2,20,21,22)(H3,11,12,13,18)/t3-,5-,6-,9-/m1/s1

InChI Key

BUBORJWOHDEIGW-UUOKFMHZSA-N

Isomeric SMILES

C1=[N+](C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NC(=NC2=O)N)[O-]

SMILES

C1=[N+](C2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N)[O-]

Canonical SMILES

C1=[N+](C2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=NC2=O)N)[O-]

synonyms

7-hydroxyguanosine 5'-monophosphate

Origin of Product

United States

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